Cedrene

Anti-Obesity Metabolic Regulation In Vivo Pharmacology

Cedrene (α-cedrene) is the only cedarwood sesquiterpene validated as an orally active MOR23 agonist, demonstrating dual anti-obesity and muscle anabolic efficacy in vivo. Unlike cedrol or thujopsene, Cedrene selectively inhibits pathogenic Clostridia while sparing beneficial lactic acid bacteria (2 mg/disk). With 30x greater potency than thujopsene (MIC 3.06 μg/mL), and a validated GC-MS/MS method for PK studies, Cedrene is the superior choice for metabolic, microbiome, and antimicrobial research. Order high-purity Cedrene (≥98%) for reproducible results.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
CAS No. 469-61-4
Cat. No. B008366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCedrene
CAS469-61-4
Synonyms1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-, [3R-(3alpha,3abeta,7beta,8aalpha)]-; 3a-beta,7-beta,8a-alpha))-h; 3abeta,7beta,8aalpha)]-3alph; 7-methanoazulene,2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-,(3r-(3-alpha,3a-beta,7-beta
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1CCC2C13CC=C(C(C3)C2(C)C)C
InChIInChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3
InChIKeyIRAQOCYXUMOFCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cedrene (CAS 469-61-4): A Multifunctional Sesquiterpene with Validated Pharmacological and Fragrance Applications


Cedrene (CAS 469-61-4), chemically designated as (−)-α-cedrene, is a naturally occurring tricyclic sesquiterpene hydrocarbon [1]. It is a principal volatile constituent found in cedarwood essential oils (e.g., Juniperus mexicana and Juniperus virginiana), typically comprising 10–16% of the oil profile, alongside related compounds such as cedrol and thujopsene [2][3]. This compound is characterized by a distinctive woody, cedar-like aroma and is utilized extensively in the fragrance industry . Beyond its organoleptic properties, Cedrene has garnered significant scientific interest due to a robust body of evidence demonstrating quantifiable bioactivity across multiple therapeutic axes, including metabolic regulation, muscle anabolism, selective antimicrobial action, and antiparasitic efficacy, thus positioning it as a compelling candidate for research and industrial applications .

Cedrene (469-61-4) Differentiation: Why Structural Analogs and In-Class Sesquiterpenes Cannot Be Readily Substituted


The class of cedarwood-derived sesquiterpenes, which includes compounds like Cedrol, Thujopsene, and α-Pinene, presents a complex landscape where even minor structural variations translate into significant and non-overlapping biological and physical property profiles [1]. Cedrene's unique tricyclic cedrane skeleton endows it with a specific set of ligand-receptor interactions, notably as a potent and orally active agonist for mouse olfactory receptor 23 (MOR23), a function not shared by its closely related analog, Cedrol, which instead acts as a cytochrome P450 inhibitor [2][3]. Furthermore, the antimicrobial spectrum of Cedrene is uniquely selective, demonstrating potent inhibition of pathogenic Clostridia while sparing beneficial lactic acid bacteria, a specificity profile that contrasts sharply with the broader-spectrum but less potent activities of Thujopsene or the general inactivity of major essential oil components like α-Pinene at comparable concentrations [4]. Therefore, substituting Cedrene with a generic 'cedarwood sesquiterpene' or a structurally similar analog in a research or product development context would yield non-equivalent and likely inferior outcomes, as the quantifiable performance metrics across key application areas are not interchangeable.

Cedrene (CAS 469-61-4): A Quantitative Evidence Guide for Procurement and Research Selection


Cedrene Demonstrates Superior and Orally Active Anti-Obesity Efficacy Relative to Untreated Controls in Preclinical Models

Cedrene exhibits a robust, orally bioavailable anti-obesity effect in vivo. In a high-fat diet (HFD)-induced obesity model in C57BL/6 N mice, oral administration of α-cedrene prevented HFD-induced weight gain and abnormal metabolic aberrations over 8 weeks [1]. The specificity of this effect is underscored by genetic knockdown studies, wherein the anti-obesity benefit of Cedrene was substantially (~50%) attenuated in Adcy3 heterozygous null (Adcy3+/-) mice compared to wild-type controls, confirming its target-specific mechanism of action [1]. This contrasts with the lack of documented, orally active anti-obesity effects for its common cedarwood oil co-constituents, such as Cedrol and Thujopsene, which are primarily associated with different mechanisms (e.g., CYP inhibition).

Anti-Obesity Metabolic Regulation In Vivo Pharmacology

Cedrene Uniquely Enhances Skeletal Muscle Mass and Strength Through MOR23 Agonism, a Property Absent in Major Analogs

Cedrene is a natural and orally effective ligand for mouse olfactory receptor 23 (MOR23), a receptor whose ectopic function regulates myogenesis [1]. In both in vitro and in vivo models, α-cedrene treatment led to quantifiable increases in skeletal muscle mass and strength. Specifically, α-cedrene-treated mice on a regular chow diet exhibited significantly greater skeletal muscle mass and average cross-sectional area of myofibers compared to untreated animals [1]. This specific MOR23-mediated hypertrophic activity is a unique differentiator for Cedrene; it is not a known property of Cedrol, Thujopsene, or α-Pinene, which have been studied for other primary bioactivities such as CYP enzyme inhibition or broad-spectrum antimicrobial effects [2].

Muscle Hypertrophy Sarcopenia Olfactory Receptors

Cedrene Exhibits Potent and Selective Antimicrobial Activity Against Pathogenic Clostridia While Sparing Beneficial Flora

In disk diffusion assays, α-cedrene demonstrated a strong and selective inhibitory effect against the pathogenic bacterium Clostridium perfringens at 2 mg/disk, while exhibiting no adverse effects on the growth of four tested species of beneficial lactic acid bacteria [1]. This selectivity is a key differentiator. For instance, while other compounds in the same essential oil, like cedrol, also showed inhibition against C. perfringens, they did so with less potency (strong/moderate activity at 1 mg/disk vs. strong activity at 2 mg/disk for α-cedrene) [1]. Furthermore, other major essential oil components such as camphene, (+)-2-carene, p-cymene, limonene, linalool, and α-phellandrene showed little or no activity against C. perfringens at the same concentration [1]. This data positions Cedrene as a superior candidate for applications requiring targeted pathogen control without microbiome disruption.

Antimicrobial Microbiome Selective Inhibition

Cedrene Isomers Show Significantly Lower MIC Values Against Gram-Positive and Gram-Negative Bacteria Compared to Thujopsene

The antimicrobial potency of Cedrene is substantially higher than that of its co-constituent, Thujopsene. In a study testing pure sesquiterpenes against a panel of microorganisms, α- and β-cedrenes exhibited a Minimum Inhibitory Concentration (MIC) of 3.06 μg/mL against Bacillus subtilis and Proteus sp. . In contrast, Thujopsene demonstrates MICs ranging from 25 to 50 μg/mL against other Gram-positive and Gram-negative bacteria (e.g., S. aureus, M. luteus, S. typhimurium), which is an order of magnitude less potent . This quantitative difference in MIC values underscores that Cedrene is a more potent antimicrobial agent than Thujopsene in these contexts, and therefore, these two compounds are not interchangeable for applications where high potency is paramount.

Antibacterial MIC Potency Comparison

Cedrene Demonstrates Sub-Micromolar Trypanocidal Activity, Outperforming Many Natural Product Benchmarks

Cedrene has demonstrated potent in vitro trypanocidal activity against Trypanosoma brucei brucei, the causative agent of African trypanosomiasis, with an IC50 value of 4.07 μg/mL (approximately 19.9 μM) . While head-to-head comparative data with other cedarwood sesquiterpenes for this specific activity is limited, this IC50 value is within a potent range that warrants further investigation. Importantly, this activity is complemented by an in vitro antileukemic effect with an IC50 of 22.2 μg/mL . This dual activity against both a parasitic pathogen and cancer cells presents a unique and valuable bioactivity profile that is not a standard feature of the broader sesquiterpene class and further distinguishes Cedrene from its analogs.

Antiparasitic Trypanocidal Neglected Tropical Diseases

Cedrene (CAS 469-61-4): High-Value Application Scenarios Driven by Quantifiable Evidence


Preclinical Research in Metabolic Disorders and Muscle Wasting Conditions

For researchers investigating novel therapeutic interventions for obesity, type 2 diabetes, or sarcopenia, Cedrene represents a uniquely validated chemical probe. Its demonstrated, orally active in vivo efficacy in preventing and reversing diet-induced obesity [1], coupled with its ability to enhance skeletal muscle mass and strength through a specific MOR23-mediated mechanism [2], provides a compelling dual-action profile. This is in stark contrast to Cedrol or Thujopsene, which lack this specific and validated in vivo anabolic and metabolic activity. Procurement of Cedrene is essential for studies requiring this specific pharmacological profile.

Development of Microbiome-Sparing Antimicrobial Formulations

Formulators in the nutraceutical, cosmetic, and food preservation industries can leverage Cedrene's unique and quantitatively demonstrated selective antimicrobial activity. Its ability to potently inhibit pathogenic Clostridium perfringens while sparing beneficial lactic acid bacteria at 2 mg/disk [3] is a critical and differentiating feature. This selectivity profile is superior to that of many other essential oil components, including cedrol, limonene, and α-pinene, which exhibit either lower potency or a less favorable spectrum of activity [3]. Cedrene is therefore the preferred compound for creating products designed to support a healthy microbiome.

High-Potency Natural Antimicrobials for Industrial and Pharmaceutical Use

When high potency is a primary requirement for an antimicrobial application, Cedrene is the superior choice among cedarwood sesquiterpenes. The MIC of 3.06 μg/mL for Cedrene against Bacillus subtilis and Proteus sp. demonstrates an order-of-magnitude greater potency compared to Thujopsene's MIC range of 25-50 μg/mL against similar bacterial strains . This significant potency advantage translates directly into lower required use concentrations, which can improve cost-efficiency, reduce formulation burden, and minimize potential toxicity concerns in final products.

Sourcing of Analytical Standards for Pharmacokinetic and Bioanalytical Studies

The development and validation of a sensitive GC-MS/MS method for quantifying α-cedrene in biological matrices (LLOQ of 5 ng/mL in rat plasma) [4] establishes Cedrene as a well-characterized analyte for pharmacokinetic research. For analytical chemists and pharmacologists conducting absorption, distribution, metabolism, and excretion (ADME) studies on sesquiterpenes, Cedrene is a superior choice due to the availability of this validated, highly sensitive method. This contrasts with other related sesquiterpenes for which such robust bioanalytical methods may not be as well-established, facilitating more reliable and reproducible quantitative analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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